

Application of [14C]Trehalose in High-Throughput Screening for Enzyme Inhibitors

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Compound of Interest		
Compound Name:	Trehalose C14	
Cat. No.:	B15598693	Get Quote

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Introduction

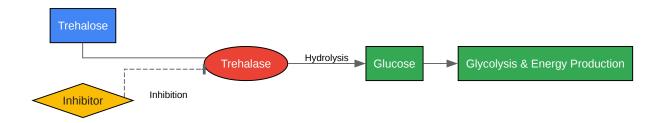
Trehalose, a non-reducing disaccharide, is an essential molecule for a variety of organisms, including bacteria, fungi, and insects, where it serves as a key energy source and a protectant against environmental stress. The enzyme responsible for the hydrolysis of trehalose into two glucose molecules is trehalase. Due to the absence of trehalose and trehalase in mammals, this enzyme has emerged as a promising target for the development of novel antimicrobial agents and insecticides. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential enzyme inhibitors. The use of radiolabeled substrates, such as [14C]Trehalose, in HTS offers a highly sensitive and specific method for measuring enzyme activity. This application note provides a detailed protocol for the use of [14C]Trehalose in a high-throughput screening campaign to identify inhibitors of trehalase.

Radiometric assays are particularly advantageous as they are less susceptible to interference from colored or fluorescent compounds in screening libraries, a common issue with spectrophotometric and fluorometric assays.[1] The principle of this assay is based on the enzymatic conversion of [14C]Trehalose to [14C]glucose. The subsequent separation of the radiolabeled product from the substrate allows for the quantification of enzyme activity by measuring the radioactivity of the product. A decrease in the amount of [14C]glucose produced in the presence of a test compound is indicative of enzyme inhibition.



Signaling and Metabolic Pathway

The enzymatic breakdown of trehalose is a straightforward metabolic process. Trehalase catalyzes the hydrolysis of the α,α -1,1-glycosidic bond in trehalose, releasing two molecules of glucose. In organisms that utilize trehalose, this glucose then enters central carbon metabolism, such as glycolysis, to generate energy in the form of ATP. Inhibiting trehalase disrupts this energy supply, which can be detrimental to the organism.



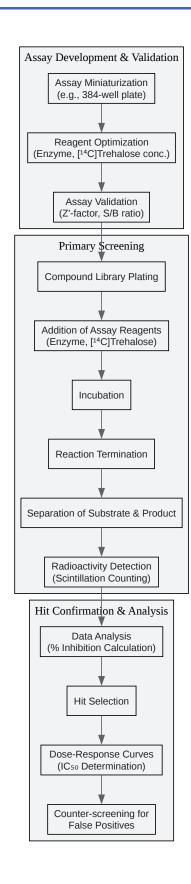
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Caption: Simplified pathway of trehalose metabolism and the point of inhibition.

Experimental Workflow for High-Throughput Screening

The HTS workflow for identifying trehalase inhibitors using [14C]Trehalose involves several key stages, from assay development and validation to primary screening, hit confirmation, and downstream characterization.





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Caption: High-throughput screening workflow for [14C]Trehalose-based enzyme inhibitor discovery.

Detailed Experimental Protocols Preparation of Reagents

- Assay Buffer: 50 mM MES buffer, pH 6.0, containing 0.1% (w/v) BSA.
- [14C]Trehalose Stock Solution: Prepare a 1 mM stock solution of [14C]Trehalose in Assay Buffer with a specific activity of 50-60 mCi/mmol.
- Enzyme Stock Solution: Purified recombinant trehalase diluted in Assay Buffer to a concentration of 2X the final desired concentration.
- Stop Solution: 1 M HCl.
- Scintillation Cocktail: A commercially available liquid scintillation cocktail suitable for aqueous samples.

High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format.

- Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds from the screening library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.
 Also, prepare wells for positive controls (no enzyme) and negative controls (DMSO vehicle).
- Enzyme Addition: Add 10 μ L of the 2X trehalase solution to all wells except the positive control wells. Add 10 μ L of Assay Buffer to the positive control wells.
- Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.
- Initiation of Reaction: Add 10 μ L of a 2X working solution of [14 C]Trehalose in Assay Buffer to all wells to initiate the enzymatic reaction. The final reaction volume is 20 μ L.
- Enzymatic Reaction: Incubate the plates at 37°C for 30 minutes.



- Reaction Termination: Stop the reaction by adding 5 μL of the Stop Solution to each well.
- Separation of [14C]Trehalose and [14C]Glucose:
 - This is a critical step. Anion exchange chromatography in a 96- or 384-well filter plate format can be employed. At neutral or slightly acidic pH, glucose is uncharged, while the borate complex of glucose at alkaline pH is negatively charged and can be retained by an anion exchange resin. A simpler method for HTS is the use of scintillant-impregnated beads that selectively bind to one of the components.
 - For this protocol, we will use a precipitation method. Add 50 μL of a 1:1 (v/v) solution of ethanol:acetone to each well to precipitate the unreacted [14C]Trehalose.
 - Centrifuge the plates at 2000 x g for 10 minutes.
- Radioactivity Measurement:
 - Carefully transfer 25 μL of the supernatant (containing the soluble [14C]glucose) from each well to a 384-well scintillation plate (e.g., LumaPlate).
 - Allow the plates to dry completely.
 - Measure the radioactivity in each well using a microplate scintillation counter (e.g., TopCount or MicroBeta).

Data Analysis and Hit Confirmation

- Calculation of Percent Inhibition: % Inhibition = 100 * (1 (Signal_compound Signal_positive_control) / (Signal_negative_control Signal_positive_control))
- Hit Selection: Compounds exhibiting an inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are selected as primary hits.
- Dose-Response Analysis: Primary hits are re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilutions) to determine their potency (IC₅₀ value).



Counter-screens: Hits should be evaluated in counter-screens to eliminate false positives.
 This may include assays to identify compound aggregation, non-specific reactivity, or interference with the detection method.

Data Presentation

The quantitative data from the screening and hit validation phases should be summarized for clear interpretation and comparison.

Table 1: HTS Assay Validation Parameters

Parameter	Value	Acceptance Criteria
Z'-factor	0.78	> 0.5
Signal-to-Background (S/B) Ratio	15	> 10
Coefficient of Variation (%CV)	< 10%	< 15%

Table 2: Representative Results from Primary HTS

Parameter	Value
Library Size	200,000 compounds
Screening Concentration	10 μΜ
Primary Hit Rate (at >50% inhibition)	0.5%
Number of Primary Hits	1000

Table 3: IC50 Values of Confirmed Hits



Compound ID	IC50 (μM)	Hill Slope
Hit-001	0.8	1.1
Hit-002	2.5	0.9
Hit-003	15.2	1.3
Validamycin A (Control)	0.15	1.0

Conclusion

The use of [14C]Trehalose provides a robust, sensitive, and direct method for the high-throughput screening of trehalase inhibitors. This radiometric assay is less prone to interference from library compounds compared to other detection methods. The detailed protocol and workflow presented here offer a comprehensive guide for researchers in academia and industry to establish and execute HTS campaigns targeting trehalase for the discovery of new therapeutic agents and agrochemicals. The successful implementation of this assay can significantly accelerate the identification of novel chemical entities with the potential to combat infectious diseases and agricultural pests.

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References

- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
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